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Compound of Interest

Compound Name: Evixapodlin

Cat. No.: B8144761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Evixapodlin (GS-4224) is an investigational, orally bioavailable, small-molecule inhibitor of the

programmed cell death-1 ligand 1 (PD-L1).[1] This document provides a comprehensive

technical overview of Evixapodlin, summarizing its mechanism of action, preclinical and

clinical data, and key experimental methodologies. It is intended to serve as a resource for

researchers and drug development professionals in the field of cancer immunotherapy.

Core Concepts
Evixapodlin represents a novel approach to checkpoint inhibition by targeting PD-L1, a key

immune checkpoint protein that cancer cells often exploit to evade the host immune system.

Unlike monoclonal antibodies, its small-molecule nature offers the potential for oral

administration, which could provide greater convenience and dosing flexibility for patients.[1]
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Property Value Reference

Molecular Formula C34H36Cl2N8O4 [2]

Molecular Weight 691.61 g/mol [1]

CAS Number 2374856-75-2 [2]

Synonyms GS-4224, PD-1/PD-L1-IN 7 [2]

Mechanism of Action
Evixapodlin functions by binding to PD-L1 and inducing its dimerization.[1] This dimerization

prevents the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T

cells. The blockade of the PD-1/PD-L1 signaling pathway reinvigorates suppressed T-cells,

leading to enhanced anti-tumor immunity.[1]
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Parameter Value Cell Line/Assay Reference

PD-1/PD-L1

Interaction IC50
0.213 nM HTRF Assay [2]

NFAT-LUC EC50 103 nM
NFAT-LUC Reporter

Assay

Target Occupancy

EC50
4 nM MDA-MB-231 cells

Potency in PD-L1-high

cells EC50
11 nM

PD-L1-high

expressing cells

Evixapodlin has demonstrated potent inhibition of the human PD-1/PD-L1 interaction.[2]

Cellular assays have confirmed its ability to activate T-cells in a dose-dependent manner.[3]

In Vivo Animal Models
In a human PD-L1 expressing MC38 mouse colorectal tumor model, Evixapodlin significantly

inhibited tumor growth.[2]

Treatment Group Dose
Tumor Growth
Inhibition

Reference

Evixapodlin 25 mg/kg 49% - 55% [1]

Atezolizumab 10 mg/kg 49% - 55% [1]

Evixapodlin treatment resulted in over 90% target occupancy on tumor cells.[2]

Pharmacokinetics in Animals
Species

Bioavailability (1
mg/kg i.v.)

Blood Clearance
(L/h/kg)

Half-life (h)

Rat 29% 0.28 9

Dog 68% 0.67 10.7

Cynomolgus Monkey 41% 0.25 9.4
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Clinical Data
Phase 1 Study (NCT04049617)
A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, tolerability,

pharmacokinetics, and efficacy of Evixapodlin in patients with advanced solid tumors.[1] The

study was terminated due to a sponsor decision and the Phase 2 portion was not conducted.[4]

Key Findings:

Safety and Tolerability: Evixapodlin was well-tolerated at doses ranging from 400 mg to

1500 mg once daily.[1]

Pharmacokinetics: A dose-dependent increase in plasma exposure was observed.[1]

Pharmacodynamics: Treatment with Evixapodlin led to a reduction in free PD-L1 on

peripheral blood T-cells, an increase in the proliferation marker Ki67 in PD-1 positive T-cells,

and an elevation of plasma cytokines and chemokines, consistent with on-target activity.[1][5]

Experimental Protocols
PD-L1 Dimerization Assay (NanoBiT)
This assay utilizes a split-luciferase system to quantify protein-protein interactions in live cells.

Protocol:

Express PD-L1 fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc

luciferase in an appropriate cell line.

Seed the cells in a 96-well plate.

Add varying concentrations of Evixapodlin to the cells.

Incubate for a specified period.

Add the Nano-Glo® Live Cell Assay System substrate.
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Measure luminescence using a plate reader. An increase in luminescence indicates

Evixapodlin-induced dimerization of PD-L1.

NanoBiT Assay Workflow

Start Transfect cells with
PD-L1-LgBiT and PD-L1-SmBiT
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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